molecular formula C6H12ClNO2 B2665616 rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine hydrochloride CAS No. 2413848-79-8

rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine hydrochloride

Cat. No.: B2665616
CAS No.: 2413848-79-8
M. Wt: 165.62
InChI Key: SZMLYSKHAGRUFH-RITPCOANSA-N
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Description

rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine hydrochloride: is a chemical compound with a complex structure that includes a morpholine ring fused with a furan ring

Scientific Research Applications

rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for the similar compound can be found here. It’s always important to refer to the MSDS for safety information when handling chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • rac-(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride
  • rac-(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride

Comparison: rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine hydrochloride is unique due to its specific ring structure and chemical properties. Compared to similar compounds, it may exhibit

Properties

IUPAC Name

(4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-9-6-4-8-3-5(6)7-1;/h5-7H,1-4H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCKFSNBSXRTCT-IBTYICNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2COCC2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2COC[C@H]2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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